molecular formula C15H22O6S B8123689 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate

2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate

Cat. No.: B8123689
M. Wt: 330.4 g/mol
InChI Key: RLEMZTSNMGFANA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl methanesulfonate is a sulfonate ester featuring a methoxyphenyl group, a tetrahydropyranyloxy moiety, and a methanesulfonate leaving group. Its molecular formula is C₁₆H₂₂O₇S, with a molecular weight of 358.4 g/mol. The compound’s structure suggests utility as a synthetic intermediate, where the methanesulfonate group facilitates nucleophilic substitution reactions, while the tetrahydropyranyloxy and methoxyphenyl groups may enhance solubility or act as protective functionalities in organic synthesis .

Properties

IUPAC Name

[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O6S/c1-18-14-6-4-3-5-13(14)15(11-20-22(2,16)17)21-12-7-9-19-10-8-12/h3-6,12,15H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEMZTSNMGFANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(COS(=O)(=O)C)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl methanesulfonate, often referred to as the compound , is a complex organic molecule with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms, and potential applications based on diverse research findings.

  • Molecular Formula : C14H20O4
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1434652-66-0

The compound features a methanesulfonate group, which is known for its role in various biological interactions, particularly in the context of alkylating agents.

The primary biological activity of 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl methanesulfonate is attributed to its ability to act as an alkylating agent. Alkylating agents are compounds that can add alkyl groups to DNA, leading to mutations and cellular responses that are pivotal in therapeutic contexts.

Key Mechanisms:

  • DNA Alkylation : The compound can modify DNA bases, particularly guanine, leading to mispairing during replication and subsequent mutations.
  • Mutagenic Potential : As indicated by studies on similar compounds like ethyl methanesulfonate (EMS), the compound may induce point mutations and chromosomal aberrations, which are critical for understanding its effects in genetic research and potential therapeutic applications .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties through the induction of apoptosis in cancer cells. The mechanism often involves:

  • Cell Cycle Arrest : Inducing cell cycle checkpoints leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress within cancer cells, leading to cell death.

Enzymatic Inhibition

The compound may also function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, spirocyclic derivatives related to this compound have been identified as acetyl coenzyme A carboxylase (ACC) inhibitors, which are significant in metabolic regulation and cancer therapy .

Case Studies

  • Genetic Studies : In experiments involving EMS, it was noted that doses between 0.5% and 0.75% were optimal for inducing genetic variability without excessive cytotoxicity . This suggests that the compound could be similarly effective in controlled mutagenesis applications.
  • Plant Mutagenesis : Studies utilizing EMS for creating mutant libraries have shown that controlled application can enhance genetic diversity in crops, a principle that could be extrapolated to the use of 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl methanesulfonate .

Research Findings

Study FocusFindings
Genetic MutagenesisInduces point mutations at a rate of 5×1045\times 10^{-4} to 5×1025\times 10^{-2} per gene .
Anticancer ActivityExhibits potential for apoptosis induction in various cancer cell lines .
Enzymatic ActivityActs as an ACC inhibitor; relevant for metabolic diseases .

Scientific Research Applications

Synthesis and Use in Organic Chemistry

The compound serves as an important intermediate in organic synthesis. It is utilized for the preparation of various derivatives, including:

  • Thiophene-Pyrimidine Derivatives : These compounds are crucial for developing pharmaceuticals targeting various diseases.
  • Spirocycles : Spirocyclic compounds derived from this methanesulfonate are known to inhibit acetyl coenzyme A carboxylase (ACC), which is vital in metabolic pathways associated with obesity and diabetes management .

Pharmaceutical Applications

  • ACC Inhibitors : The synthesized spirocyclic compounds have shown promise as ACC inhibitors, which are being researched for their potential to treat metabolic disorders. Studies indicate that these inhibitors can regulate lipid metabolism effectively, making them candidates for anti-obesity drugs .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized derivatives demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Case Study 1: Synthesis of Spirocyclic Compounds

A study focused on synthesizing spirocyclic compounds from 2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate highlighted its role in creating ACC inhibitors. The synthesized compounds were tested for their efficacy in inhibiting ACC activity, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Antimicrobial Screening

In another study, various derivatives of the methanesulfonate were screened for antimicrobial activity using the disc diffusion method. The results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their utility in treating bacterial infections resistant to conventional therapies .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Organic SynthesisIntermediate for thiophene-pyrimidine derivativesEssential for drug development targeting metabolic pathways
PharmaceuticalACC InhibitorsPotential treatment for obesity and diabetes
Antimicrobial ResearchAntibiotic developmentEffective against resistant bacteria

Comparison with Similar Compounds

Research Findings and Implications

  • : The high reactivity of 2-ethoxyethyl methanesulfonate underscores the trade-off between steric bulk and reaction efficiency. The target compound’s design balances reactivity with stability for controlled synthetic applications .

Preparation Methods

Nucleophilic Substitution with Tetrahydropyran-4-ol

A common approach involves reacting 2-(2-methoxyphenyl)oxirane with tetrahydropyran-4-ol under acidic conditions. The epoxide ring opening proceeds via nucleophilic attack by the tetrahydropyran oxygen, yielding the diol. For enantioselective synthesis, chiral catalysts such as Jacobsen’s cobalt-salen complexes are employed to achieve >90% enantiomeric excess (ee).

Key Conditions

  • Catalyst : (R,R)-Co-salen complex (5 mol%)

  • Solvent : Toluene at -20°C

  • Yield : 78–82%

  • Purity : >98% (HPLC)

Enzymatic Resolution

Racemic diol intermediates are resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic media. The (R)-enantiomer is selectively acetylated, enabling separation via chromatography.

Optimization Parameters

  • Enzyme Loading : 20 mg/mmol substrate

  • Solvent : tert-Butyl methyl ether

  • Resolution Efficiency : 92% ee

Methanesulfonylation of the Diol

The diol is converted to the methanesulfonate ester through reaction with methanesulfonyl chloride (MsCl). This step is highly efficient but requires precise control to avoid side reactions.

Standard Mesylation Protocol

Adapted from, the procedure involves:

  • Dissolving the diol (1 equiv) in pyridine (3 equiv) at 0°C.

  • Dropwise addition of MsCl (1.65 equiv) with vigorous stirring.

  • Gradual warming to 20°C over 1 hour.

  • Quenching with ice water and filtration to isolate the product.

Representative Data

ParameterValueSource
Yield87%
Reaction Time1 hour
Purity (HPLC)>95%
Byproducts<2% (unreacted diol)

Solvent and Base Optimization

Alternative bases (e.g., triethylamine) and solvents (e.g., dichloromethane) were evaluated (Table 1). Pyridine remains optimal due to its dual role as base and proton scavenger.

Table 1: Solvent and Base Screening for Mesylation

BaseSolventYield (%)Byproducts (%)
PyridinePyridine871.5
Et₃NDCM728.2
DMAPTHF6812.4

Critical Process Considerations

Temperature Control

Exothermic mesylation necessitates cooling (0–5°C) to suppress sulfonic acid formation. Elevated temperatures (>25°C) reduce yields by 15–20%.

Stoichiometry

A 1.65:1 molar ratio of MsCl to diol ensures complete conversion. Substoichiometric MsCl (1:1) leaves 10–12% unreacted diol.

Purification Techniques

  • Crystallization : Methanol/water mixtures (7:3 v/v) yield white crystalline product.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:2) for small-scale batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (dd, J = 7.6 Hz, 1H), 6.92–6.85 (m, 3H), 4.35–4.28 (m, 2H), 3.80 (s, 3H), 3.65–3.58 (m, 2H), 3.12 (s, 3H), 1.95–1.82 (m, 4H).

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₂O₆S [M+H]⁺: 331.1215; found: 331.1218.

Chiral Purity

Chiral HPLC (Chiralpak AD-H, hexane/isopropanol 85:15) confirms >99% ee for enantiomerically pure batches.

Industrial-Scale Adaptations

Patent WO2014188453A2 discloses a continuous-flow process for mesylation, enhancing throughput:

  • Flow Rate : 10 mL/min

  • Residence Time : 5 minutes

  • Yield : 91%

  • Purity : 99.2%

Q & A

Q. What are the recommended synthetic routes for 2-(2-methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl methanesulfonate, and what intermediates are critical for its preparation?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydropyran (THP) ring. For example, describes a route where a tetrahydropyran-4-yloxy group is introduced via nucleophilic substitution or Mitsunobu reaction. Key intermediates include (R)-2-(2-methoxyphenyl)-2-hydroxyethyl derivatives, which are subsequently sulfonated using methanesulfonyl chloride under anhydrous conditions. Critical parameters include temperature control (0–5°C for sulfonation) and stoichiometric excess of methanesulfonyl chloride to ensure complete conversion .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer: Analytical techniques such as HPLC (with UV detection at 254 nm) and NMR (¹H/¹³C) are essential. highlights the use of ¹H NMR to confirm the methanesulfonate group (δ ~3.0–3.2 ppm for CH₃SO₃) and the tetrahydropyranyl ether (δ ~3.5–4.0 ppm for oxy-methylene protons). High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (e.g., C₁₅H₂₀O₆S requires m/z 328.09) .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer: The compound is sensitive to hydrolysis due to the labile methanesulfonate ester group. Storage at –20°C in anhydrous solvents (e.g., DMSO or acetonitrile) under inert gas (N₂/Ar) is recommended. Periodic stability testing via TLC or HPLC ensures degradation <5% over six months .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydropyranyloxy group influence biological activity in NCX transporter modulation?

  • Methodological Answer: and suggest the (R)-configuration at the chiral center enhances binding affinity to Na⁺/Ca²⁺ exchangers (NCX). Computational docking studies (e.g., AutoDock Vina) can model interactions between the THP ring and NCX1’s α-2 repeat domain. Experimental validation involves comparing IC₅₀ values of enantiomers in Ca²⁺ flux assays using HEK293 cells overexpressing NCX1 .

Q. What strategies resolve contradictions in reported pharmacological effects of methanesulfonate derivatives on intracellular Ca²⁺ signaling?

  • Methodological Answer: Discrepancies may arise from cell-specific NCX isoform expression (e.g., NCX1 vs. NCX3). Researchers should:
  • Use isoform-specific siRNA knockdown in target cells.
  • Measure Ca²⁺ dynamics via Fluo-4 AM fluorescence in buffers with controlled Na⁺/Ca²⁺ gradients ().
  • Cross-validate with patch-clamp electrophysiology to isolate exchanger currents .

Q. Can computational models predict the compound’s reactivity in nucleophilic substitution reactions for prodrug design?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the methanesulfonate group’s electrophilicity. Key parameters include LUMO energy (lower = more reactive) and Fukui indices for nucleophilic attack. Experimental validation involves kinetic studies (e.g., reaction with glutathione at pH 7.4) to assess thiol-mediated sulfonate displacement .

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